2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide
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Overview
Description
2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C10H14N2O3. This compound is characterized by the presence of an aminophenoxy group and a hydroxyethylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-aminophenol with 2-chloro-N-(2-hydroxyethyl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A precursor in the synthesis of 2-(4-Aminophenoxy)-N-(2-hydroxyethyl)acetamide.
2-Hydroxyethylacetamide: Another precursor used in the synthesis.
N-(2-Hydroxyethyl)acetamide: A structurally related compound with similar functional groups.
Uniqueness
This compound is unique due to its combination of aminophenoxy and hydroxyethylacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
52547-53-2 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(4-aminophenoxy)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c11-8-1-3-9(4-2-8)15-7-10(14)12-5-6-13/h1-4,13H,5-7,11H2,(H,12,14) |
InChI Key |
VJMZBFVVOCPPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)NCCO |
Origin of Product |
United States |
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